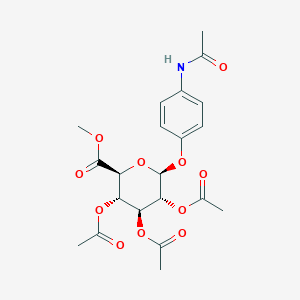

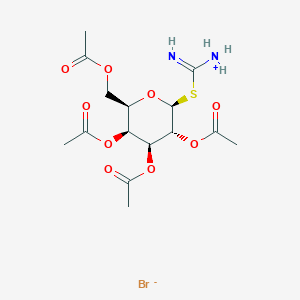

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

Descripción general

Descripción

Synthesis Analysis

- The synthesis of similar compounds, like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, involves reactions of pentaacetyl-β-D-glucosamine and p-methoxyphenol with boron trifluoride etherate in dry methylene chloride (Analytical Sciences: X-ray Structure Analysis Online, 2006).

- An improved chemo-enzymatic method for synthesizing 1-beta-O-acyl glucuronides from methyl acetyl derivatives like methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate has been developed (The Journal of organic chemistry, 2007).

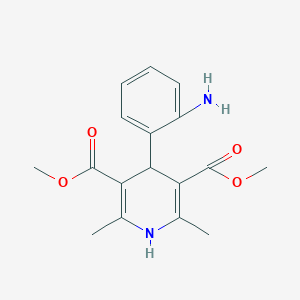

Molecular Structure Analysis

- The crystal structure of compounds like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined using X-ray diffraction analysis (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

- The chemical reactions and properties of similar compounds involve intermolecular hydrogen bonding and reaction mechanisms that influence the final product's structure (Carbohydrate Research, 1969).

Physical Properties Analysis

- The physical properties, such as crystallization behavior and structural configurations of related compounds, can be understood through studies like the crystal structure analysis (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, can be inferred from the synthesis methods and molecular structure analysis. For instance, the use of boron trifluoride etherate in synthesis indicates specific reactivity characteristics (The Journal of organic chemistry, 2007).

Aplicaciones Científicas De Investigación

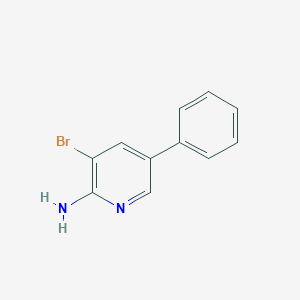

In addition, there are references to the antioxidant activity of heterocyclic compounds derived from similar structures . These compounds have been reported to exert multiple biological effects such as antioxidant, free radical scavenging abilities, anti-inflammatory, and anti-carcinogenic . They are also being explored for their potential in the prevention and treatment of complex diseases, like atherosclerosis, stroke, diabetes, cancer, and Alzheimer’s disease .

-

Anti-inflammatory Medications

- Application Summary : This compound has been found to exhibit remarkable anti-inflammatory attributes . This makes it an optimal contender for medications aimed at alleviating inflammatory disorders .

- Results or Outcomes : The anti-inflammatory properties of this compound could potentially lead to the development of effective treatments for inflammatory disorders like arthritis .

-

Antioxidant Research

- Application Summary : Heterocyclic compounds derived from similar structures have been reported to exert multiple biological effects such as antioxidant and free radical scavenging abilities .

- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their antioxidant activity using various biochemical assays .

- Results or Outcomes : The antioxidant activity of these compounds could potentially be harnessed for the prevention and treatment of complex diseases, like atherosclerosis, stroke, diabetes, cancer, and Alzheimer’s disease .

-

Pharmaceutical Testing

- Application Summary : This compound is used as a reference standard in pharmaceutical testing . Reference standards are substances with a known amount of a specific entity used in quantitative analysis and quality control .

- Methods of Application : The compound is typically used in laboratory settings where it is compared with samples of unknown substances to determine their composition or concentration .

- Results or Outcomes : The use of this compound as a reference standard can help ensure the accuracy of pharmaceutical testing results .

-

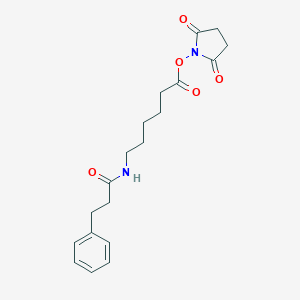

Synthesis of Amides, Peptides, and Esters

- Application Summary : A compound similar to “4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester”, known as 4-acetamidophenyl triflimide (AITF), has been used in the synthesis of amides, peptides, and esters .

- Methods of Application : AITF, a crystalline stable reagent, is employed for the activation of carboxylic acids. The use of AITF as a coupling agent is demonstrated in the synthesis of peptides, amides, and esters under mild conditions in good to excellent yields .

- Results or Outcomes : The use of AITF in peptide synthesis strategies has been systematically summarized .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFRFKWGBUUPFU-VDRZXAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol](/img/structure/B15240.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)

![1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene](/img/structure/B15243.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

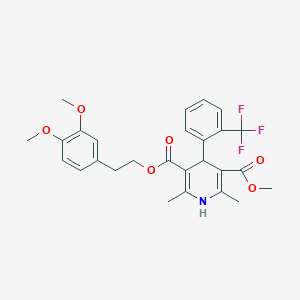

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)